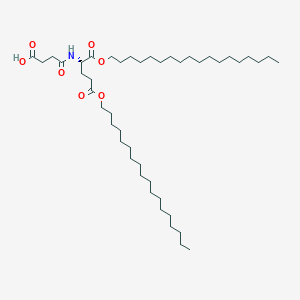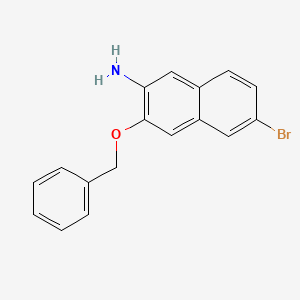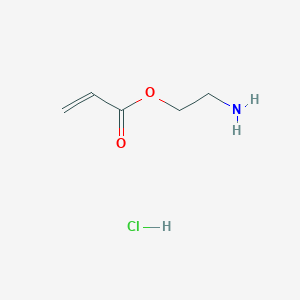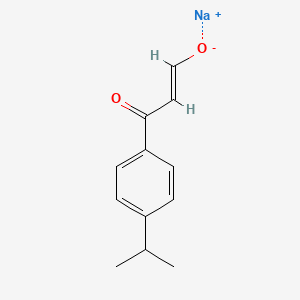
Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate is a chemical compound that belongs to the class of organic compounds known as enolates. Enolates are important intermediates in organic synthesis and are widely used in various chemical reactions due to their nucleophilic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate typically involves the deprotonation of the corresponding ketone using a strong base such as sodium hydride or sodium ethoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate can undergo various types of chemical reactions, including:
Oxidation: The enolate can be oxidized to form the corresponding α,β-unsaturated carbonyl compound.
Reduction: Reduction of the enolate can yield the corresponding alcohol.
Substitution: The enolate can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: α,β-unsaturated carbonyl compounds.
Reduction: Alcohols.
Substitution: Various substituted enolates or carbonyl compounds.
Aplicaciones Científicas De Investigación
Sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate involves its nucleophilic properties, which allow it to participate in various chemical reactions. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Sodium enolate of acetophenone: Similar structure but lacks the isopropyl group.
Sodium enolate of benzaldehyde: Similar enolate structure but derived from an aldehyde.
Sodium enolate of propiophenone: Similar structure with a different alkyl group.
Uniqueness
Sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other enolates.
Propiedades
IUPAC Name |
sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2.Na/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13;/h3-9,13H,1-2H3;/q;+1/p-1/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRRDISMMELOW-USRGLUTNSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
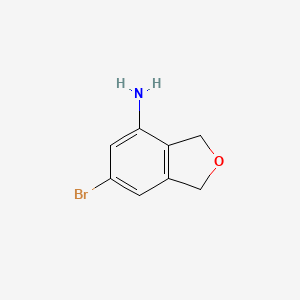
![(S)-1-(5-Fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8268624.png)
![(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene](/img/structure/B8268630.png)
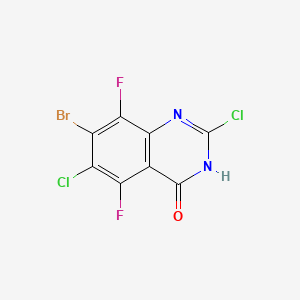
![[9,9'-Bi-9H-Fluorene]-9,9'-dimethanol](/img/structure/B8268645.png)
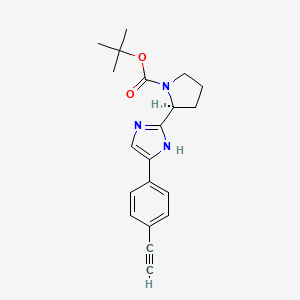

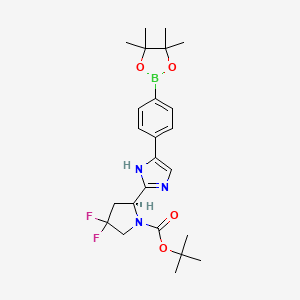
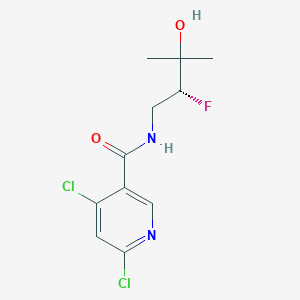
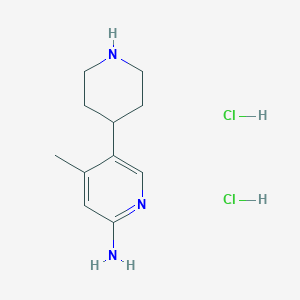
![ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8268709.png)
